N-(2-Chlorophenyl)-2-methylpropanamide is an organic compound notable for its structural features, which include a chlorophenyl group linked to a 2-methylpropanamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a synthetic intermediate.
N-(2-Chlorophenyl)-2-methylpropanamide is classified as an amide, a functional group characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N). The compound's chemical formula is CHClN\O, and it is recognized under the CAS registry number 5434-52-6. Its synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine, conducted under anhydrous conditions to prevent hydrolysis.
The synthesis of N-(2-Chlorophenyl)-2-methylpropanamide can be achieved through several methods, with the most common being:
The molecular structure of N-(2-Chlorophenyl)-2-methylpropanamide features:
N-(2-Chlorophenyl)-2-methylpropanamide can participate in various chemical reactions:
The mechanism of action for N-(2-Chlorophenyl)-2-methylpropanamide involves interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anti-inflammatory properties. Ongoing research aims to elucidate the precise pathways and molecular interactions involved in its activity.
N-(2-Chlorophenyl)-2-methylpropanamide has several applications in scientific research:
The systematic IUPAC name for this compound is N-(2-chlorophenyl)-2-methylpropanamide, reflecting its propanamide backbone methyl-substituted at the 2-position and N-linked to a 2-chlorophenyl ring. Common synonyms include:
These synonyms highlight its classification as a substituted anilide and its relationship to isobutyric acid derivatives.
The compound’s unique CAS Registry Number is 5434-52-6 [1] [7]. Its molecular formula is C₁₀H₁₂ClNO, with a molar mass of 197.66 g/mol [1]. Key identifiers include:
Table 1: Molecular Identifiers of N-(2-Chlorophenyl)-2-methylpropanamide
| Property | Value |
|---|---|
| CAS Registry Number | 5434-52-6 |
| Molecular Formula | C₁₀H₁₂ClNO |
| Exact Mass | 197.061 Da |
| SMILES | CC(C)C(=O)NC1=CC=CC=C1Cl |
| InChI Key | InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
The SMILES and InChI strings encode its branched alkyl chain and ortho-chloro aromatic substitution, essential for computational modeling [1] [7].
N-(2-Chlorophenyl)-2-methylpropanamide emerged in the mid-20th century alongside developments in acyl-aniline chemistry. Early syntheses adapted classical amidation methods, such as reacting 2-chloroaniline with isobutyryl chloride under Schotten-Baumann conditions. Industrial-scale routes were later optimized using catalysts like N,N-dimethylaminopyridine (DMAP) to enhance efficiency [5]. The compound gained prominence as an intermediate in synthesizing bioactive molecules, including:
While no single publication documents its initial isolation, its widespread use in patents (e.g., US7687665B2) underscores its industrial relevance [9].
N-(2-Chlorophenyl)-2-methylpropanamide bridges small-molecule drug design and synthetic methodology development. Its importance arises from three key attributes:
The compound’s lipophilicity (logP ~2.96) and moderate water solubility enable membrane permeability while retaining synthetic handle reactivity. Key properties include:
Table 2: Physicochemical Properties [1] [7]
| Property | Value |
|---|---|
| Density | 1.177 g/cm³ |
| Boiling Point | 339.1°C at 760 mmHg |
| Flash Point | 158.9°C |
| Vapor Pressure | 9.41 × 10⁻⁵ mmHg (25°C) |
| Refractive Index | 1.564 |
The ortho-chloro group enhances steric crowding, influencing conformation and hydrogen-bonding capacity—critical for solid-state stability and crystal engineering [2].
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: